molecular formula C12H24O3 B14733096 2,2-Dibutyl-1,3-dioxolane-4-methanol CAS No. 5694-78-0

2,2-Dibutyl-1,3-dioxolane-4-methanol

Cat. No.: B14733096
CAS No.: 5694-78-0
M. Wt: 216.32 g/mol
InChI Key: LBLQNULZTHESCY-UHFFFAOYSA-N
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Description

2,2-Dibutyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C11H22O3. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its two butyl groups attached to the dioxolane ring, making it a unique structure among dioxolanes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibutyl-1,3-dioxolane-4-methanol typically involves the reaction of butyraldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid

    Solvent: Toluene or other non-polar solvents

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be advantageous for easier separation and recycling of the catalyst.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutyl-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The dioxolane ring can be reduced to form diols.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Major Products

    Oxidation: Formation of 2,2-Dibutyl-1,3-dioxolane-4-one.

    Reduction: Formation of 2,2-Dibutyl-1,3-diol.

    Substitution: Formation of 2,2-Dibutyl-1,3-dioxolane-4-chloride or 2,2-Dibutyl-1,3-dioxolane-4-bromide.

Scientific Research Applications

2,2-Dibutyl-1,3-dioxolane-4-methanol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used as a solvent and intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dibutyl-1,3-dioxolane-4-methanol involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules. The butyl groups may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar structure but with methyl groups instead of butyl groups.

    2,2-Diethyl-1,3-dioxolane-4-methanol: Similar structure but with ethyl groups instead of butyl groups.

    2,2-Dipropyl-1,3-dioxolane-4-methanol: Similar structure but with propyl groups instead of butyl groups.

Uniqueness

2,2-Dibutyl-1,3-dioxolane-4-methanol is unique due to its larger butyl groups, which can influence its physical and chemical properties, such as solubility and reactivity

Properties

CAS No.

5694-78-0

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

(2,2-dibutyl-1,3-dioxolan-4-yl)methanol

InChI

InChI=1S/C12H24O3/c1-3-5-7-12(8-6-4-2)14-10-11(9-13)15-12/h11,13H,3-10H2,1-2H3

InChI Key

LBLQNULZTHESCY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(OCC(O1)CO)CCCC

Origin of Product

United States

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